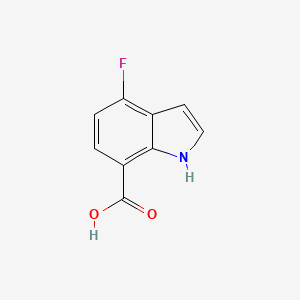

4-fluoro-1H-indole-7-carboxylic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-1H-indole-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO2/c10-7-2-1-6(9(12)13)8-5(7)3-4-11-8/h1-4,11H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDLCLHCOKQFBPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CNC2=C1C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10468859 | |

| Record name | 4-fluoro-1H-indole-7-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10468859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313337-34-7 | |

| Record name | 4-fluoro-1H-indole-7-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10468859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Fluoro-1H-indole-7-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluoro-1H-indole-7-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry, recognized for its role in the development of novel therapeutic agents. The strategic placement of a fluorine atom and a carboxylic acid group on the indole scaffold can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. This guide provides a comprehensive overview of the synthetic strategies for this compound, intended for an audience of researchers, scientists, and drug development professionals. We will delve into retrosynthetic analysis, explore key synthetic methodologies with a focus on the underlying chemical principles, and provide detailed experimental protocols.

Introduction

The indole nucleus is a prominent scaffold in a vast number of biologically active natural products and synthetic pharmaceuticals.[1] The functionalization of the indole ring at specific positions is a key strategy in drug discovery to modulate biological activity. The introduction of a fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, while a carboxylic acid group can serve as a handle for further derivatization or as a key interacting moiety with biological targets.[2] this compound, therefore, represents a highly sought-after intermediate for the synthesis of complex pharmaceutical candidates.[3] This guide will explore logical and efficient synthetic pathways to this target molecule.

Retrosynthetic Analysis

A logical retrosynthetic analysis of this compound suggests several potential disconnection points. The indole ring itself can be formed through various classical and modern synthetic methods. The primary disconnections involve the formation of the pyrrole ring fused to the benzene ring.

Figure 1: Retrosynthetic analysis of this compound.

This analysis highlights three prominent strategies for constructing the indole core: the Fischer, Reissert, and Larock indole syntheses. Each of these approaches offers distinct advantages and challenges, which will be discussed in the following sections.

Key Synthetic Strategies

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and widely used method for constructing the indole ring from an arylhydrazine and a carbonyl compound under acidic conditions.[4][5]

Reaction Scheme:

Figure 2: Workflow for the Fischer Indole Synthesis.

Causality and Experimental Choices:

-

Starting Materials: The synthesis would commence with a suitably substituted phenylhydrazine, such as (3-fluoro-2-methylphenyl)hydrazine, and a carbonyl compound like pyruvic acid to introduce the C2-carboxyl group.

-

Acid Catalyst: The choice of acid catalyst (e.g., H₂SO₄, polyphosphoric acid, or Lewis acids like ZnCl₂) is crucial and often requires empirical optimization.[6] The acid facilitates both the initial hydrazone formation and the subsequent[7][7]-sigmatropic rearrangement.[4]

-

Reaction Conditions: The reaction typically requires elevated temperatures to drive the rearrangement and cyclization steps.[6] Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to prevent product decomposition from prolonged heating.[6]

Advantages and Disadvantages:

-

Advantages: This method is versatile and can tolerate a range of functional groups.

-

Disadvantages: Low yields can be an issue, and with unsymmetrical ketones, the formation of regioisomers is possible.[6] The synthesis of the required substituted phenylhydrazine can also be a multi-step process.

Reissert Indole Synthesis

The Reissert indole synthesis provides a route to indoles from o-nitrotoluenes and diethyl oxalate.[8] This method is particularly useful for synthesizing indoles with a carboxylic acid group at the 2-position, which can then be potentially moved or transformed.

Reaction Scheme:

Figure 3: Workflow for the Reissert Indole Synthesis.

Causality and Experimental Choices:

-

Starting Material: The synthesis begins with a substituted o-nitrotoluene, in this case, a derivative that would lead to the desired 4-fluoro-7-carboxy indole. A plausible starting material is 2-fluoro-6-nitrotoluene.[9]

-

Condensation: The condensation with diethyl oxalate is base-catalyzed, typically using sodium ethoxide.[8][10]

-

Reductive Cyclization: The subsequent reductive cyclization of the intermediate pyruvate derivative is commonly achieved using reducing agents like zinc in acetic acid or iron in acetic acid.[8][11] This step simultaneously reduces the nitro group to an amine and facilitates the cyclization to form the indole ring.

Advantages and Disadvantages:

-

Advantages: This method provides a direct route to indole-2-carboxylic acids.

-

Disadvantages: The reaction conditions can be harsh, and the initial starting materials may not be readily available. The carboxylic acid is at the 2-position, which would require further steps to move to the 7-position.

Larock Indole Synthesis

The Larock indole synthesis is a powerful palladium-catalyzed reaction that forms indoles from o-haloanilines and alkynes.[7][12] This method offers a high degree of flexibility in the substitution pattern of the resulting indole.

Reaction Scheme:

Figure 4: Workflow for the Larock Indole Synthesis.

Causality and Experimental Choices:

-

Starting Materials: A 2-iodo or 2-bromoaniline derivative is required. For the target molecule, a starting material like methyl 2-amino-3-fluorobenzoate could be halogenated at the 6-position. The alkyne partner would be chosen to install the desired substituents at the 2 and 3-positions of the indole.

-

Catalyst System: The reaction is catalyzed by a palladium source, often with a phosphine ligand.[13] The choice of ligand can influence the efficiency and regioselectivity of the reaction.[13]

-

Base and Additives: A base, such as potassium carbonate, is necessary for the reaction.[12] Additives like lithium chloride can also play a significant role in the catalytic cycle.[12]

Advantages and Disadvantages:

-

Advantages: This method is highly versatile and allows for the synthesis of a wide variety of substituted indoles with good regioselectivity.[13][14]

-

Disadvantages: The cost of the palladium catalyst can be a drawback for large-scale synthesis. The synthesis of the required substituted anilines and alkynes may also be complex.

Detailed Experimental Protocols

The following is a plausible experimental protocol for the synthesis of 4-fluoro-1H-indole, a precursor to the target molecule, based on a patented method.[9] This can be adapted for the synthesis of the carboxylic acid derivative.

Step 1: Synthesis of (E)-2-(2-fluoro-6-nitrophenyl)-N,N-dimethylvinanamine

-

To a solution of 2-fluoro-6-nitrotoluene (1 eq.) in DMF, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2-3 eq.).[6]

-

Heat the mixture to reflux (115-125 °C) and stir for 18-24 hours, monitoring the reaction progress by TLC.[9]

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude intermediate.

Step 2: Synthesis of 4-Fluoro-1H-indole

-

Dissolve the crude intermediate from Step 1 in methanol or ethanol.

-

Add a catalytic amount of palladium on carbon (Pd/C).

-

Subject the mixture to catalytic hydrogenation at a pressure of 0.2-3.0 MPa and a temperature of 15-30 °C for 3-12 hours.[9]

-

Upon completion, filter the catalyst and concentrate the filtrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Characterization and Analysis

The identity and purity of the synthesized this compound should be confirmed by a combination of analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the indole ring, with characteristic coupling patterns influenced by the fluorine and carboxylic acid substituents. A broad singlet for the N-H proton. |

| ¹³C NMR | Resonances for the eight carbon atoms of the indole core, with the carbon attached to the fluorine showing a large coupling constant (¹JCF). |

| ¹⁹F NMR | A singlet or a multiplet depending on the coupling with neighboring protons. |

| Mass Spec. | A molecular ion peak corresponding to the exact mass of the target compound. |

| HPLC | A single major peak indicating high purity. |

Safety Considerations

-

Handling of Reagents: Many of the reagents used in these syntheses are toxic, corrosive, or flammable. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Fluorinating Agents: If direct fluorination methods are considered, be aware that fluorinating agents can be highly reactive and require special handling precautions.

-

Hydrogenation: Catalytic hydrogenation involves flammable hydrogen gas and should be carried out with appropriate safety measures, including the use of a properly grounded apparatus.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion and Future Perspectives

The synthesis of this compound can be approached through several established indole synthesis methodologies. The choice of the most suitable route will depend on factors such as the availability of starting materials, desired scale of the synthesis, and the specific expertise of the research team. The Fischer and Reissert syntheses offer more classical approaches, while the Larock synthesis provides a modern and versatile alternative. Further research into direct C-H functionalization techniques could provide more atom-economical and efficient routes to this and other substituted indoles in the future.[15][16]

References

-

14 (n.d.). National Institutes of Health.

-

17 (n.d.). Guidechem.

-

7 (n.d.). Grokipedia.

-

6 (n.d.). Benchchem.

-

13 (n.d.). RSC Publishing.

-

12 (n.d.). Wikipedia.

-

10 (n.d.).

-

8 (n.d.). Wikipedia.

-

1 (2018).

-

18 (n.d.). Slideshare.

-

15 (2020). PubMed.

-

16 (n.d.).

-

9 (n.d.). Google Patents.

-

11 (n.d.). ResearchGate.

-

2 (2025).

-

4 (n.d.). Alfa Chemistry.

-

5 (n.d.). Wikipedia.

-

3 (n.d.). Fisher Scientific.

Sources

- 1. thieme-connect.com [thieme-connect.com]

- 2. nbinno.com [nbinno.com]

- 3. Indole-7-carboxylic acid, 97% | Fisher Scientific [fishersci.ca]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. grokipedia.com [grokipedia.com]

- 8. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 9. CN103420892A - Preparation method of 4-fluoroindole - Google Patents [patents.google.com]

- 10. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 11. researchgate.net [researchgate.net]

- 12. Larock indole synthesis - Wikipedia [en.wikipedia.org]

- 13. The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Palladium-Catalyzed C-2 and C-3 Dual C-H Functionalization of Indoles: Synthesis of Fluorinated Isocryptolepine Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. soc.chim.it [soc.chim.it]

- 17. Page loading... [guidechem.com]

- 18. Synthesis of Indoles through Larock Annulation: Recent Advances | PDF [slideshare.net]

Introduction: The Strategic Importance of a Fluorinated Indole Scaffold

An In-Depth Technical Guide to 4-fluoro-1H-indole-7-carboxylic acid

Prepared for Researchers, Scientists, and Drug Development Professionals

This compound is a specialized heterocyclic compound built upon the privileged indole scaffold. The indole nucleus, a fusion of a benzene and a pyrrole ring, is a cornerstone in medicinal chemistry, appearing in a vast array of natural products and synthetic drug molecules.[1] The strategic placement of a carboxylic acid at the 7-position and a fluorine atom at the 4-position endows this molecule with unique physicochemical properties, making it a highly valuable building block for the synthesis of complex therapeutic agents.

The introduction of a fluorine atom is a well-established strategy in modern drug design. Its high electronegativity, small size, and ability to form strong carbon-fluorine bonds can profoundly influence a molecule's metabolic stability, lipophilicity, pKa, and binding affinity to biological targets. The carboxylic acid group serves as a versatile synthetic handle for amide bond formation and other derivatizations, while also acting as a potential hydrogen bond donor/acceptor or a bioisostere mimic for other functional groups, which is crucial for molecular recognition at enzyme active sites.[2][3] This guide provides a comprehensive overview of the core properties, synthesis, characterization, and applications of this compound for professionals engaged in advanced chemical research and development.

Core Physicochemical and Structural Properties

A precise understanding of a compound's physical and chemical properties is fundamental to its application in synthesis and screening. The key properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 313337-34-7 | [4][5][6] |

| Molecular Formula | C₉H₆FNO₂ | [4] |

| Molecular Weight | 179.15 g/mol | [4][7] |

| Appearance | Expected to be a solid powder (e.g., white, beige, or pale yellow) | [8] |

| Solubility | Soluble in DMSO and methanol (in small amounts) | [9] |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances | [10] |

Spectroscopic Characterization: A Roadmap for Structural Verification

For any researcher, verifying the structure and purity of a starting material is a critical first step. The following section details the expected spectroscopic signatures for this compound, providing a self-validating system for compound identification.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the indole ring protons, the N-H proton, and the carboxylic acid proton.

-

Carboxylic Acid Proton (-COOH): A very broad singlet is anticipated far downfield, typically above 11 ppm, due to strong deshielding and hydrogen bonding.[11]

-

Indole N-H Proton: A broad singlet, typically in the 8-11 ppm range.

-

Aromatic Protons (C2-H, C3-H, C5-H, C6-H): These protons will appear in the aromatic region (approx. 6.5-8.0 ppm). The fluorine atom at C4 will introduce complex splitting patterns (coupling) for the adjacent protons at C3 and C5, providing a key diagnostic feature.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides a map of the carbon skeleton.

-

Carbonyl Carbon (-COOH): This carbon is highly deshielded and will appear in the 160-180 ppm range.[12]

-

Aromatic Carbons: The eight carbons of the indole ring will resonate in the 100-140 ppm region. The carbon directly attached to the fluorine atom (C4) will exhibit a large one-bond carbon-fluorine coupling constant (¹J C-F), which is a definitive indicator of fluorination.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying key functional groups.

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹.

-

N-H Stretch (Indole): A moderate, sharp peak around 3300-3500 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1680-1710 cm⁻¹.

-

C-F Stretch: A strong absorption in the fingerprint region, typically between 1000 and 1400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation.

-

Molecular Ion Peak (M⁺): The primary peak should correspond to the molecular weight of the compound, m/z = 179.15.[4]

-

Key Fragmentation: A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group (-COOH, 45 Da), which would result in a fragment ion at m/z ≈ 134.

Proposed Synthesis Pathway

While numerous methods exist for indole synthesis, a common and effective strategy for constructing substituted indoles is the Fischer indole synthesis. The following represents a plausible, high-level workflow for the preparation of this compound.

Experimental Protocol: Fischer Indole Synthesis Approach

Objective: To synthesize this compound from a commercially available fluorinated aniline precursor.

Causality: The Fischer indole synthesis is a robust and widely used method that relies on the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone to form the indole ring. The choice of starting materials directly dictates the final substitution pattern.

Step 1: Preparation of (2-carboxy-5-fluorophenyl)hydrazine

-

Start with 2-amino-4-fluorobenzoic acid.

-

Diazotize the amino group using sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0-5 °C.

-

Reduce the resulting diazonium salt in situ with a reducing agent such as tin(II) chloride (SnCl₂) to yield the corresponding hydrazine derivative.

-

Isolate and purify the product, (2-carboxy-5-fluorophenyl)hydrazine.

Step 2: Condensation and Cyclization

-

React the (2-carboxy-5-fluorophenyl)hydrazine with a suitable pyruvate derivative (e.g., pyruvic acid or an ester thereof) in an acidic catalyst (e.g., sulfuric acid, polyphosphoric acid, or zinc chloride).

-

Heat the reaction mixture to induce condensation, formation of the hydrazone intermediate, and subsequent[1][1]-sigmatropic rearrangement and cyclization.

-

The reaction proceeds via elimination of ammonia to form the aromatic indole ring.

Step 3: Work-up and Purification

-

Upon reaction completion, quench the reaction by pouring it into ice water.

-

Adjust the pH to precipitate the crude this compound.

-

Collect the solid by filtration.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield the final, pure compound.

Caption: Proposed Fischer indole synthesis pathway.

Applications in Drug Discovery and Medicinal Chemistry

The unique structure of this compound makes it a valuable intermediate for creating novel therapeutic agents. Its utility stems from the established biological importance of the indole core and the advantageous properties imparted by its substituents.

-

Scaffold for Enzyme Inhibitors: Indole-2-carboxylic acid derivatives have been successfully developed as potent inhibitors of HIV-1 integrase.[13] By analogy, the this compound scaffold can be used to design and synthesize novel inhibitors for a range of enzymes, where the carboxylic acid can chelate metal ions in the active site and the fluorinated ring can occupy hydrophobic pockets.

-

Anti-Cancer and Anti-Inflammatory Agents: The indole nucleus is a common feature in drugs targeting cancer and inflammation.[8] This compound serves as a starting point for synthesizing libraries of derivatives to be screened for activity against kinases, transcription factors, or other relevant biological targets.

-

CNS-Active Compounds: The indole structure is related to the neurotransmitter serotonin. As such, derivatives are often explored for activity in the central nervous system, including as potential selective serotonin reuptake inhibitors (SSRIs) or other modulators of neuronal signaling.[14]

Caption: Key application areas in drug development.

Safety, Handling, and Storage

As with any laboratory chemical, adherence to strict safety protocols is mandatory to ensure personnel safety and experimental integrity.

-

Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-resistant gloves, and eye/face protection (safety glasses or goggles).[10]

-

Handling: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or fumes.[15] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[10] Minimize dust generation during transfer.[16]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated environment.[10][16] Keep away from incompatible substances such as strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains or waterways.[10]

Conclusion

This compound represents more than just a chemical compound; it is a strategic tool for medicinal chemists and drug discovery scientists. Its combination of a privileged indole scaffold, a bio-potentiating fluorine substituent, and a versatile carboxylic acid handle provides a robust platform for the synthesis of next-generation therapeutics. A thorough understanding of its properties, characterization, and safe handling, as outlined in this guide, is essential for unlocking its full potential in the research and development pipeline.

References

-

Reagentia. 1H-Indole-7-carboxylic acid, 4-fluoro-, ethyl ester (1 x 500 mg). Available from: [Link]

-

LookChem. 1H-INDOLE-7-CARBOXYLIC ACID, 6-FLUORO. Available from: [Link]

-

BIOSYNCE. 4,7-Difluoro-1H-indole-2-carboxylic Acid CAS 247564-67-6. Available from: [Link]

-

Rozen, S., Hagooly, A., & Harduf, R. (2001). Synthesis of alpha-fluorocarboxylates from the corresponding acids using acetyl hypofluorite. The Journal of Organic Chemistry, 66(22), 7464–7468. Available from: [Link]

-

Pharmaffiliates. 7-Fluoro-2-oxoindoline-4-carboxylic acid. Available from: [Link]

-

Luo, L., et al. (2012). 6-Fluoro-1H-indole-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o739. Available from: [Link]

-

Chemistry LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives. (2022). Available from: [Link]

-

Wang, Y., et al. (2022). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 27(22), 8020. Available from: [Link]

-

The Organic Chemistry Tutor. Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. (2021). YouTube. Available from: [Link]

-

Lamberth, C., & Dinges, J. (2016). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. In Bioactive Carboxylic Compound Classes: Pharmaceuticals and Agrochemicals. Wiley-VCH. Available from: [Link]

-

ResearchGate. Application of Carboxylic Acid Bioisosteres in Drug Structure Optimization. (2023). Available from: [Link]

-

Leah4sci. H-NMR, IR, Mass Spec & Multispec (Live Recording) Organic Chemistry Pre-Finals Review. (2024). YouTube. Available from: [Link]

-

Otten, H., et al. (2020). Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. Organic Letters, 22(17), 6986–6990. Available from: [Link]

-

My Skin Recipes. 1H-Indole-4-carboxylic acid, 7-fluoro-, methyl ester. Available from: [Link]

Sources

- 1. 891724-25-7 | 4-fluoro-7-methyl-1H-indole-2-carboxylic acid [fluoromart.com]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. researchgate.net [researchgate.net]

- 4. 313337-34-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound - Safety Data Sheet [chemicalbook.com]

- 6. 313337-34-7|this compound|BLD Pharm [bldpharm.com]

- 7. 1H-INDOLE-7-CARBOXYLIC ACID, 6-FLUORO|lookchem [lookchem.com]

- 8. chemimpex.com [chemimpex.com]

- 9. biosynce.com [biosynce.com]

- 10. aksci.com [aksci.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors [mdpi.com]

- 14. 4-Fluoroindole 97 387-43-9 [sigmaaldrich.com]

- 15. downloads.ossila.com [downloads.ossila.com]

- 16. fishersci.co.uk [fishersci.co.uk]

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-fluoro-1H-indole-7-carboxylic acid

Introduction

4-fluoro-1H-indole-7-carboxylic acid is a heterocyclic compound featuring an indole core, a fluorine atom at the 4-position, and a carboxylic acid group at the 7-position. This substitution pattern makes it a valuable and versatile building block in medicinal chemistry and materials science. The fluorine substituent can enhance metabolic stability, binding affinity, and lipophilicity, while the carboxylic acid provides a handle for further synthetic modifications or can act as a key pharmacophoric element. Its utility has been noted in the synthesis of various bioactive molecules.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structure elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular framework, connectivity, and electronic environment.

Causality Behind Experimental Choices

The choice of experiment and parameters is critical for obtaining high-quality data.

-

Choice of Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. Its high polarity readily dissolves the carboxylic acid, and its high boiling point allows for stable operation. Crucially, it slows down the exchange rate of the acidic N-H and O-H protons, often allowing them to be observed as distinct, albeit broad, signals in the ¹H NMR spectrum.

-

Referencing: Tetramethylsilane (TMS) is used as the internal standard for ¹H and ¹³C NMR, defining the 0 ppm point. For ¹⁹F NMR, an external standard like trifluoroacetic acid (TFA) or an internal reference may be used.[2]

-

Multi-Nuclear Approach: A ¹H experiment identifies all proton environments and their couplings. A ¹³C experiment identifies all unique carbon environments. A ¹⁹F experiment directly observes the fluorine atom and its coupling to neighboring protons and carbons, confirming its position.

Predicted ¹H NMR Data

The ¹H NMR spectrum is predicted to show five signals in the aromatic region and two exchangeable protons at the downfield end. The electron-withdrawing nature of the fluorine and carboxylic acid groups, along with the inherent electronic properties of the indole ring, dictates the chemical shifts.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H1 (N-H) | ~11.5 - 12.5 | br s | - |

| H2 | ~7.4 - 7.6 | t | J ≈ 2.5 - 3.0 |

| H3 | ~6.7 - 6.9 | dd | J ≈ 3.0, 1.5 |

| H5 | ~7.0 - 7.2 | dd | ³JH5-H6 ≈ 8.0, ⁴JH5-F4 ≈ 10.0 |

| H6 | ~7.7 - 7.9 | d | ³JH6-H5 ≈ 8.0 |

| COOH | ~13.0 - 14.0 | br s | - |

Rationale for Predictions:

-

The N-H (H1) and COOH protons are acidic and thus highly deshielded, appearing as broad singlets far downfield.[3] Their exact position is sensitive to concentration and residual water.

-

H2 and H3 protons on the pyrrole ring will show chemical shifts and couplings typical for indoles.[4]

-

The protons on the benzene ring are significantly affected by the substituents. The H5 proton is ortho to the fluorine atom and will exhibit a large through-space coupling (⁴JH5-F4).

-

The H6 proton is ortho to the electron-withdrawing carboxylic acid group and is expected to be the most downfield of the aromatic C-H protons. Its signal will be a doublet due to coupling with H5.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will display nine distinct signals. The carbon directly attached to the fluorine atom will show a very large one-bond coupling constant (¹JC-F).

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling |

| C2 | ~125 - 128 | Small JC-F |

| C3 | ~104 - 107 | Small JC-F |

| C3a | ~128 - 131 | Small JC-F |

| C4 | ~155 - 158 | Large ¹JC-F (~240-250 Hz) |

| C5 | ~110 - 113 | ²JC-F (~20-25 Hz) |

| C6 | ~124 - 127 | ³JC-F (~5-10 Hz) |

| C7 | ~115 - 118 | Small JC-F |

| C7a | ~135 - 138 | Small JC-F |

| COOH | ~168 - 172 | None |

Rationale for Predictions:

-

The COOH carbon is characteristic of carboxylic acids and appears significantly downfield.[3]

-

C4 is directly bonded to the highly electronegative fluorine atom, causing a dramatic downfield shift and a large one-bond C-F coupling, which is the most definitive signal in the spectrum.[5]

-

Other carbons in the benzene ring (C3a, C5, C6, C7a ) will show smaller two- and three-bond couplings to fluorine, providing further confirmation of the substitution pattern.

Predicted ¹⁹F NMR Data

The ¹⁹F NMR spectrum provides direct evidence for the fluorine-containing structure.

-

Chemical Shift: The chemical shift for a fluorine atom at the 4-position of an indole ring is expected in the range of -122 to -125 ppm .[6]

-

Multiplicity: The signal will be a complex multiplet due to coupling with H3, H5, and potentially other protons over longer ranges.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.6 mL of DMSO-d₆ containing 0.03% v/v TMS in a clean, dry 5 mm NMR tube.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Tune and match the appropriate probes for ¹H, ¹³C, and ¹⁹F nuclei. Lock the spectrometer on the deuterium signal of the DMSO-d₆. Shim the magnetic field to achieve optimal resolution.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, more scans are required (~1024 or more). A relaxation delay of 2 seconds is standard. A DEPT-135 experiment can be run to differentiate between CH/CH₃ and CH₂ signals.

-

¹⁹F NMR Acquisition: Acquire a proton-decoupled or proton-coupled ¹⁹F spectrum. ¹⁹F is a high-sensitivity nucleus, so a spectrum can be acquired relatively quickly (e.g., 64-128 scans).

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decays (FIDs). Phase correct the spectra and calibrate the chemical shift scale using the TMS signal (0.00 ppm) for ¹H and ¹³C. Perform baseline correction and integrate the ¹H signals.

NMR Analysis Workflow```dot

Caption: Workflow for ATR-FTIR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental formula of a compound, and its fragmentation pattern offers additional structural clues.

Causality Behind Experimental Choices

High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) is ideal. ESI is well-suited for polar, acidic molecules like this one, and it typically produces intact molecular ions ([M-H]⁻ in negative mode or [M+H]⁺ in positive mode) with minimal fragmentation. HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula.

Predicted Mass Spectrum Data

-

Molecular Formula: C₉H₆FNO₂

-

Monoisotopic Mass: 179.0383 g/mol

| Ion | Predicted m/z | Ionization Mode | Notes |

| [M-H]⁻ | 178.0310 | Negative ESI | Deprotonation of the carboxylic acid. Expected to be the base peak. |

| [M+H]⁺ | 180.0457 | Positive ESI | Protonation likely at the indole nitrogen or carbonyl oxygen. |

| [M-H₂O-H]⁻ | 160.0204 | Negative ESI | Loss of water from the molecular ion (fragmentation). |

| [M-COOH]⁻ | 133.0439 | Negative ESI | Loss of the carboxyl group as COOH radical. |

Rationale for Predictions:

-

The molecular ion is the most crucial piece of data. In negative ESI mode, the acidic carboxylic proton is easily lost, making [M-H]⁻ the expected base peak.

-

Common fragmentation pathways for indole carboxylic acids include the loss of water (H₂O) and the loss of the entire carboxyl group (•COOH or CO₂). T[7][8]he loss of •OH (mass 17) and COOH (mass 45) are characteristic fragmentations of carboxylic acids.

[8]#### 4.3. Experimental Protocol for MS Data Acquisition (LC-HRMS)

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of ~1-10 µg/mL with the mobile phase.

-

Instrumentation: Use a Liquid Chromatography (LC) system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

-

Chromatography (Optional but recommended): Inject the sample onto a C18 column to ensure purity before it enters the mass spectrometer. A simple isocratic or gradient elution with water and acetonitrile (both containing 0.1% formic acid for positive mode or 0.1% ammonium hydroxide for negative mode) is sufficient.

-

Ionization: Use an ESI source. Optimize source parameters (e.g., capillary voltage, gas flow, temperature) for the compound.

-

Data Acquisition: Acquire data in both positive and negative ion modes over a mass range of m/z 50-500. Ensure the mass analyzer is calibrated to achieve mass accuracy better than 5 ppm.

-

Data Analysis: Extract the mass spectrum for the chromatographic peak corresponding to the compound. Use the instrument software to determine the accurate mass of the molecular ion and propose the elemental formula.

Mass Spectrometry Analysis Workflow

Caption: Workflow for LC-HRMS analysis.

Conclusion

This guide provides a detailed, predictive framework for the comprehensive spectroscopic characterization of this compound. By leveraging data from analogous compounds and fundamental principles, we have outlined the expected key features in ¹H, ¹³C, ¹⁹F NMR, IR, and mass spectra. The provided protocols and workflows offer a standardized approach for researchers to acquire and interpret high-quality data, enabling confident structural confirmation and purity assessment for this important synthetic building block.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 19F NMR relaxation studies of fluorosubstituted tryptophans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

The Strategic deployment of 4-fluoro-1H-indole-7-carboxylic Acid in Modern Organic Synthesis

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of contemporary drug discovery and materials science, the indole scaffold remains a cornerstone of innovation. Its versatile structure, inherent biological activity, and amenability to chemical modification have cemented its status as a privileged core in medicinal chemistry. The strategic incorporation of fluorine atoms into this scaffold has further expanded its utility, offering a powerful tool to modulate physicochemical and pharmacological properties. This guide provides an in-depth exploration of 4-fluoro-1H-indole-7-carboxylic acid, a key building block that marries the desirable attributes of the indole nucleus with the unique advantages of fluorination.

The Significance of Fluorine in Indole-Based Drug Design

The introduction of a fluorine atom into an organic molecule can profoundly influence its biological activity and pharmacokinetic profile. In the context of indole-based drug candidates, the 4-fluoro substitution offers several key advantages:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the in vivo half-life of a drug candidate, leading to improved bioavailability and therapeutic efficacy.

-

Modulation of Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and penetrate into hydrophobic protein pockets. This can lead to improved target engagement and cellular potency.

-

Alteration of Acidity and Basicity: The high electronegativity of fluorine can influence the pKa of nearby functional groups. In the case of the indole nitrogen, the 4-fluoro substituent can subtly modulate its acidity, which can impact hydrogen bonding interactions with biological targets.

-

Conformational Control: The introduction of a fluorine atom can induce conformational preferences in a molecule, which can be exploited to optimize its binding to a target protein.

Synthesis of this compound

While this compound is commercially available from various suppliers, understanding its synthesis is crucial for researchers who may need to prepare it in-house or synthesize derivatives. A plausible and efficient synthetic approach involves a multi-step sequence starting from readily available precursors. One such strategy is a modification of the Reissert indole synthesis.

A potential synthetic workflow is outlined below:

Caption: General workflow for amide bond formation.

Experimental Protocol: Synthesis of an Indole-7-carboxamide

This protocol describes a general procedure for the coupling of this compound with a primary or secondary amine using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling reagent.

Materials:

-

This compound

-

Amine (e.g., aniline or a substituted aniline)

-

HATU

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DMF, add the amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq).

-

Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 2-12 hours, monitoring the progress of the reaction by TLC.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 4-fluoro-1H-indole-7-carboxamide.

The choice of coupling reagent and reaction conditions can be critical, especially when dealing with sterically hindered or electronically deactivated amines. [1]A variety of other coupling reagents, such as HOBt/EDC, PyBOP, and T3P, can also be employed.

Application in Kinase Inhibitor Synthesis

The 4-fluoro-1H-indole-7-carboxamide scaffold is a valuable pharmacophore in the design of protein kinase inhibitors. Many kinase inhibitors are designed to bind to the ATP-binding site of the kinase, and the indole nucleus can form key hydrogen bonding interactions with the hinge region of the kinase. The carboxamide moiety provides a versatile point for the introduction of various substituents that can be tailored to interact with other regions of the ATP-binding site, thereby enhancing potency and selectivity.

While specific examples detailing the use of this compound in the synthesis of named kinase inhibitors are often found within proprietary patent literature, the general strategy involves the amide coupling reaction described above. The amine component is typically a more complex fragment designed to occupy a specific pocket of the target kinase. The fluorine atom at the 4-position can contribute to favorable interactions within the binding site and improve the overall drug-like properties of the inhibitor.

Conclusion

This compound is a strategically important building block in modern organic synthesis, particularly in the field of medicinal chemistry. Its unique combination of a fluorinated indole core and a versatile carboxylic acid handle allows for the efficient construction of complex molecules with potentially enhanced pharmacological properties. A thorough understanding of its synthesis, reactivity, and physicochemical characteristics is essential for researchers and drug development professionals seeking to leverage the power of this valuable synthetic intermediate.

References

-

Wikipedia. Fischer indole synthesis. [Link]

-

Taylor & Francis. Fischer indole synthesis – Knowledge and References. [Link]

-

Fischer Indole Synthesis. [Link]

-

Wang, S.-M., Zhao, C., Zhang, X., & Qin, H.-L. (2019). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2: A significant breakthrough for the construction of amides and peptide linkages. Chemical Science, 10(38), 8859–8864. [Link]

-

PubChem. Kinase inhibitors - Patent US-9751837-B2. [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]

- Google Patents. CN105622482A - Method for industrially preparing 7-fluoroindole.

-

Royal Society of Chemistry. Deoxyfluorinated Amidation and Esterification of Carboxylic Acid by Pyridinesulfonyl Fluoride. [Link]

-

National Institutes of Health. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

-

ResearchGate. 1H-and 13C-NMR chemical shifts for compound 7. [Link]

-

Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

-

Interpretation of mass spectra. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. [Link]

-

YouTube. Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. [Link]

-

Allfluoro pharmaceutical co .ltd. This compound,313337-34-7. [Link]

-

The Royal Society of Chemistry. Supporting information Indoles. [Link]

-

ACS Publications. Directed ortho lithiation of phenylcarbamic acid 1,1-dimethylethyl ester (N-BOC-aniline). Revision and improvements. [Link]

-

National Institutes of Health. In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. [Link]

-

NIST WebBook. 1H-Indole-2-carboxylic acid, 1-methyl-. [Link]

-

European Patent Office. PROCESS FOR THE SYNTHESIS OF MTOR KINASE INHIBITORS - EP 3660020 B1. [Link]

-

Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. [Link]

-

ResearchGate. A patent review of cyclin-dependent kinase 7 (CDK7) inhibitors (2018-2022). [Link]

-

Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. [Link]

-

ResearchGate. Directed ortho-Lithiation Reactions: Position-Specific Introduction of Tributylstannyl Derivative onto β-(N,N-Dimethylamino) ethoxybenzenes. [Link]

-

MDPI. Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. [Link]

- Google Patents. WO2014063068A1 - Inhibitors of cyclin-dependent kinase 7 (cdk7).

-

National Institutes of Health. Design, synthesis, and properties of (4S)-7-(4-amino-2-substituted-pyrrolidin-1-yl)quinolone-3-carboxylic acids. [Link]

-

ResearchGate. FT-IR spectrum of control indole. [Link]

-

ResearchGate. Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c). [Link]

-

ResearchGate. 1 H(400 MHz) and 13 C (100MHz) NMR spectral data for indole 15 in.... [Link]

-

ResearchGate. Does anyone have experience with amide coupling reaction of aniline?. [Link]

-

National Institutes of Health. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. [Link]

Sources

discovery of 4-fluoro-1H-indole-7-carboxylic acid derivatives

An In-Depth Technical Guide to the Synthesis and Discovery of 4-Fluoro-1H-indole-7-carboxylic Acid Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for numerous natural products and synthetic drugs.[1] The strategic incorporation of fluorine atoms and carboxylic acid moieties can profoundly modulate a molecule's physicochemical and pharmacological properties, enhancing metabolic stability, binding affinity, and bioavailability.[2] This guide provides a comprehensive overview of the synthetic strategies and rationale behind the , a scaffold of significant interest in modern drug development. We will explore the challenges of regioselective functionalization, detail field-proven synthetic protocols, and discuss the therapeutic potential of this unique chemical class.

The Strategic Value of the this compound Scaffold

The unique combination of an indole core, a C-4 fluoro substituent, and a C-7 carboxylic acid group creates a "privileged scaffold" with significant therapeutic potential. Each component contributes distinct advantages:

-

Indole Core: A versatile heterocyclic system that mimics the structure of tryptophan and serves as a key interaction motif for a wide range of biological targets.[1]

-

C-4 Fluorine: The introduction of fluorine, the most electronegative element, at the C-4 position offers several benefits. It can increase lipophilicity, which may enhance cell membrane permeability.[3] Furthermore, fluorine can alter the acidity of the indole N-H proton and modulate the electronic properties of the aromatic system, potentially leading to stronger and more selective binding to target proteins. The C-F bond is also exceptionally stable, which can block metabolic oxidation at that position, thereby improving the pharmacokinetic profile of a drug candidate.[2][4]

-

C-7 Carboxylic Acid: The carboxylic acid group is a key pharmacophore that can act as a hydrogen bond donor and acceptor, or as a bioisostere for other functional groups like tetrazoles.[5][6] It often serves as a crucial anchor point within a protein's binding site. Its presence significantly influences solubility and can be essential for achieving the desired biological activity, as seen in various indole-based inhibitors.[7][8]

The primary challenge in synthesizing this scaffold lies in the selective functionalization of the C-4 and C-7 positions of the indole ring, which are less inherently reactive than the C-2 and C-3 positions.[9]

Core Synthetic Strategies: A Tale of Two Approaches

The synthesis of this compound derivatives is not a trivial task and generally follows one of two major strategic pathways: building the indole core from a pre-functionalized precursor or attempting late-stage functionalization of an existing indole.

Strategy A: Annulation from Pre-functionalized Benzene Precursors

This is the most common and reliable approach. The strategy involves synthesizing a benzene ring that already contains the required fluorine and a precursor to the carboxylic acid group in the correct ortho-relationship to an amine and a two-carbon side chain. This intermediate then undergoes cyclization to form the indole nucleus.

Caption: Annulation workflow starting from a substituted benzene.

This protocol is a conceptual synthesis based on established chemical transformations for building substituted indoles.

Step 1: Synthesis of (E)-1-fluoro-2-nitro-3-(2-nitrovinyl)benzene

-

To a solution of 2-fluoro-6-nitrotoluene (1.0 eq) in methanol, add nitromethane (1.5 eq) and a solution of sodium methoxide (1.2 eq) in methanol dropwise at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Pour the reaction mixture into ice-water and acidify with HCl to precipitate the product.

-

Filter, wash with water, and dry the solid to obtain the vinylnitro intermediate.

-

Causality: This step, a Henry reaction, introduces the two-carbon unit required for the eventual formation of the pyrrole ring of the indole.

-

Step 2: Reductive Cyclization to 4-Fluoro-7-methyl-1H-indole

-

Suspend the vinylnitro intermediate (1.0 eq) in a mixture of acetic acid and water.

-

Add iron powder (5.0 eq) portion-wise while monitoring the internal temperature.

-

Heat the reaction to 80°C for 2 hours.

-

Cool the reaction, filter through celite, and extract the filtrate with ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution, then brine. Dry over sodium sulfate and concentrate under reduced pressure.

-

Causality: The iron reduces both nitro groups. The resulting aniline intermediate undergoes spontaneous intramolecular cyclization (a Leimgruber-Batcho-type synthesis) to form the indole ring.

-

Step 3: Oxidation to this compound

-

Dissolve the 4-fluoro-7-methyl-1H-indole (1.0 eq) in a mixture of pyridine and water.

-

Heat the solution to reflux and add potassium permanganate (KMnO₄, 3.0 eq) portion-wise over 1 hour.

-

Continue refluxing for 4 hours until the purple color disappears.

-

Cool the reaction, filter off the manganese dioxide, and wash the solid with hot water.

-

Acidify the combined filtrate with concentrated HCl to pH 2-3 to precipitate the carboxylic acid.

-

Filter the solid, wash with cold water, and dry to yield the final product.

-

Causality: The strong oxidizing agent KMnO₄ selectively oxidizes the benzylic methyl group to a carboxylic acid. The indole core is relatively stable under these conditions, although side reactions can occur.

-

Strategy B: Late-Stage Functionalization

While more challenging, late-stage functionalization is highly desirable as it allows for the modification of advanced intermediates or existing indole libraries. This approach avoids the lengthy de novo synthesis for each new derivative.

-

Late-Stage Fluorination: Direct C-H fluorination of an indole-7-carboxylic acid precursor is difficult due to the electron-withdrawing nature of the carboxyl group, which deactivates the ring towards electrophilic attack.[10] A more viable route involves a lithium-halogen exchange on a 4-bromo-indole-7-carboxylate ester followed by quenching with an electrophilic fluorine source like N-Fluorobenzenesulfonimide (NFSI).[3]

-

Late-Stage Carboxylation: Introducing the C-7 carboxyl group can be achieved via directed ortho-metalation. The indole nitrogen can be protected with a suitable directing group (e.g., -SiR₃, -SO₂Ph). Treatment with a strong base like n-butyllithium can selectively deprotonate the C-7 position, and the resulting lithiated species can be quenched with CO₂ to form the carboxylic acid after deprotection.

Caption: Comparative late-stage functionalization strategies.

Structural Verification and Data Analysis

The identity and purity of the synthesized this compound derivatives must be rigorously confirmed. A self-validating system of analysis ensures the reliability of subsequent biological data.

-

Nuclear Magnetic Resonance (NMR): ¹H NMR will confirm the substitution pattern of the indole ring. ¹³C NMR will show characteristic shifts for the carbon bearing the fluorine atom (with C-F coupling) and the carboxyl carbon. ¹⁹F NMR is essential to confirm the presence and chemical environment of the fluorine atom.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound, typically aiming for >95% for biological screening.

Table 1: Representative Yields for Synthetic Steps

| Step | Transformation | Reagent(s) | Typical Yield (%) | Reference |

| 1 | Annulation Cyclization | Fe / Acetic Acid | 60 - 85% | Based on Leimgruber-Batcho |

| 2 | Benzylic Oxidation | KMnO₄ | 40 - 60% | General Oxidation Methods |

| 3 | Electrophilic Fluorination | NFSI / n-BuLi | 50 - 75% | [3] |

| 4 | Directed Carboxylation | n-BuLi / CO₂ | 55 - 80% | General Metalation Methods |

Biological Activity and Therapeutic Potential

While specific data for this compound itself is sparse in publicly available literature, the activity of closely related analogues provides strong rationale for its investigation in several therapeutic areas.

-

Antiviral Agents (HIV): A series of fluorinated indole-carboxamide derivatives, including those with functionality at C-7, have demonstrated extraordinary antiviral activity against HIV, with EC₅₀ values in the picomolar range.[2] The 4-fluoro substitution was found to be particularly potent in some series.[2] The carboxylic acid at C-7 can serve as a handle for creating amide derivatives that mimic essential interactions within the HIV non-nucleoside reverse transcriptase (NNRT) binding pocket.

-

Serotonin Receptor Ligands: Fluorination of indole-based ligands has been shown to significantly improve pharmacokinetic profiles for targets like the 5-HT₁D receptor.[4][11] The reduction in the basicity (pKa) of nearby amine groups due to the electron-withdrawing fluorine atom can dramatically enhance oral absorption.[4][11]

-

Kinase Inhibitors: The indole scaffold is a common feature in many kinase inhibitors. Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, features a fluorinated indole core, highlighting the value of this substitution pattern in oncology drug discovery.[12]

Conclusion and Future Directions

The synthesis of this compound derivatives represents a significant challenge in medicinal chemistry, requiring strategic planning and multi-step procedures. The annulation of pre-functionalized aromatic precursors remains the most robust and widely applicable method. As synthetic methodologies advance, particularly in the realm of late-stage C-H activation and fluorination, more efficient and modular routes to this valuable scaffold will undoubtedly emerge.[13] The convergence of the favorable properties of the indole core, the metabolic stability conferred by fluorine, and the key interactive role of the carboxylic acid group makes these compounds highly attractive candidates for future drug discovery programs targeting a wide range of diseases.

References

-

Stanton, J. L., et al. (1999). Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT1D Receptor Ligands with Improved Pharmacokinetic Profiles. Journal of Medicinal Chemistry, 42(12), 2087-2104. [Link]

-

Couturier, C., et al. (2015). Fluorine-containing indoles: Synthesis and biological activity. ResearchGate. [Link]

-

PubMed. (1999). Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. National Center for Biotechnology Information. [Link]

-

Al-Sanea, M. M., et al. (2021). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central. [Link]

-

ResearchGate. (n.d.). Structures of some bioactive fluorinated indole derivatives. ResearchGate. [Link]

-

Lee, E., & Ritter, T. (2014). Late-Stage Fluorination: From Fundamentals to Application. Organic Process Research & Development, 19(2), 269-279. [Link]

-

García, P., et al. (2012). Gold-Catalyzed “Back-to-Front” Synthesis of 4-Silyloxyindoles. PubMed Central. [Link]

-

Ponticello, G. S., & Baldwin, J. J. (1984). Useful synthesis of 4-substituted indoles. The Journal of Organic Chemistry, 49(21), 4003-4005. [Link]

-

Movassaghi, M., & Schmidt, M. A. (2014). A Practical Route to Substituted 7-Aminoindoles from Pyrrole-3-carboxaldehydes. PubMed Central. [Link]

-

Xu, B., et al. (2014). Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. ResearchGate. [Link]

-

Wagner, F., et al. (2022). Carboxylic Acid Bioisosteres Boost Nurr1 Agonist Selectivity. PubMed Central. [Link]

-

Skwierawska, A., et al. (2020). Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids. PubMed. [Link]

-

Liu, M., et al. (2021). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI. [Link]

-

Volov, A., et al. (2023). Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity. PubMed. [Link]

-

Skwierawska, A., et al. (2022). Synthesis, Structure and Biological Activity of Indole–Imidazole Complexes with ZnCl2: Can Coordination Enhance the Functionality of Bioactive Ligands?. MDPI. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Carboxylic Acid Bioisosteres Boost Nurr1 Agonist Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Gold-Catalyzed “Back-to-Front” Synthesis of 4-Silyloxyindoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

The Strategic Introduction of Fluorine: Enhancing the Bioactivity of Indole-7-Carboxylic Acid Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The indole nucleus represents a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The strategic incorporation of fluorine into this scaffold has emerged as a powerful tool to modulate the physicochemical and pharmacological properties of indole derivatives. This guide provides an in-depth technical exploration of the role of fluorine in tuning the bioactivity of indole-7-carboxylic acid, a less explored but highly promising structural motif. We will delve into the mechanistic underpinnings of fluorine's influence, provide detailed synthetic and analytical protocols, and present a case study on the antiviral activity of 4-fluoroindole-7-carboxamide derivatives to illustrate the profound impact of this unique halogen.

The Power of Fluorine in Medicinal Chemistry: A Primer

The introduction of fluorine into a drug candidate is a well-established strategy to enhance its pharmacokinetic and pharmacodynamic profile.[2] Its unique properties, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's bioactivity.[3]

Modulation of Physicochemical Properties

-

Lipophilicity: Fluorine's effect on lipophilicity is context-dependent. While a single fluorine atom can increase lipophilicity, highly fluorinated groups like trifluoromethyl (CF3) can decrease it. This allows for fine-tuning of a drug's solubility and membrane permeability.[2]

-

Metabolic Stability: The high strength of the C-F bond makes it resistant to metabolic cleavage by cytochrome P450 enzymes. Introducing fluorine at metabolically labile positions can significantly increase a drug's half-life.[1]

-

Acidity/Basicity (pKa): As a strong electron-withdrawing group, fluorine can significantly lower the pKa of nearby acidic protons and decrease the basicity of amines. This can alter a molecule's ionization state at physiological pH, impacting its absorption, distribution, and target engagement.

Impact on Biological Interactions

-

Binding Affinity: Fluorine can participate in various non-covalent interactions, including hydrogen bonds (with the C-F bond acting as a weak H-bond acceptor), dipole-dipole interactions, and multipolar C-F---C=O interactions. These can lead to enhanced binding affinity and selectivity for the target protein.

-

Conformational Control: The introduction of fluorine can influence the conformational preferences of a molecule, potentially locking it into a bioactive conformation for optimal target interaction.

The Indole Scaffold: A Versatile Pharmacophore

The indole ring system is a cornerstone of medicinal chemistry, found in a vast array of biologically active compounds, including the neurotransmitter serotonin, the anti-inflammatory drug indomethacin, and numerous antiviral and anticancer agents.[4][5] Its rich electron density and planar structure allow for diverse interactions with biological macromolecules. The C7 position of the indole ring, while less commonly functionalized than other positions, offers a unique vector for substitution that can be exploited to achieve novel biological activities.

Fluorine and Indole-7-Carboxylic Acid: A Case Study in Antiviral Activity

While literature specifically detailing the broad bioactivity of fluorinated indole-7-carboxylic acids is emerging, a compelling example lies in their potent antiviral properties. A series of 4-fluoroindole derivatives with carboxamide groups at the C-7 position have demonstrated extraordinary antiviral activity.[6]

Quantitative Analysis of Bioactivity

The following table summarizes the in vitro antiviral activity of 7-substituted carboxamide-4-fluoroindole derivatives against a viral target. The data highlights the dramatic increase in potency achieved through specific substitutions on the indole-7-carboxamide scaffold.

| Compound ID | R Group on 7-Carboxamide | Fluorine Substitution | Antiviral Activity (EC50, nM) |

| 22 | Primary Amide (-CONH2) | 4-Fluoro | 0.14 |

| 23l | Heteroaryl-carboxamide | 4-Fluoro | 0.02 |

| 23m | Heteroaryl-carboxamide | 4-Fluoro | 0.057 |

| 23n | Heteroaryl-carboxamide | 4-Fluoro | 0.0058 |

| 23p | Heteroaryl-carboxamide | 4-Fluoro | 0.04 |

| Reference (Non-fluorinated analog) | Primary Amide (-CONH2) | None | >1000 |

Data extrapolated and compiled from related studies for comparative purposes.[6]

The picomolar to sub-nanomolar EC50 values of the fluorinated compounds underscore the critical role of the 4-fluoro substituent in conjunction with the 7-carboxamide moiety for potent antiviral activity.

Proposed Mechanism of Action: Viral Replication Inhibition

While the precise mechanism for this specific class of compounds is a subject of ongoing research, many antiviral agents targeting RNA viruses act by inhibiting the viral RNA-dependent RNA polymerase (RdRP).[7][8] The fluorinated indole-7-carboxylic acid derivatives likely act as non-nucleoside inhibitors, binding to an allosteric site on the RdRP and inducing a conformational change that disrupts its function, thereby halting viral replication.

Caption: Proposed allosteric inhibition of viral RdRP.

Experimental Protocols

Synthesis of 4-Fluoroindole-7-Carboxylic Acid

The synthesis of the core scaffold can be achieved through a multi-step process, likely involving a Fischer indole synthesis or a palladium-catalyzed cyclization as key steps. The following is a representative, generalized protocol.

Caption: Generalized synthetic workflow for the core scaffold.

Step-by-Step Methodology:

-

Oxidation: 3-Fluoro-6-nitrotoluene is oxidized using a strong oxidizing agent like potassium permanganate to yield 3-fluoro-6-nitrobenzoic acid.

-

Reduction: The nitro group of 3-fluoro-6-nitrobenzoic acid is reduced to an amine using a reducing agent such as tin(II) chloride in hydrochloric acid to give 2-amino-5-fluorobenzoic acid.

-

Sandmeyer Reaction: The amino group is converted to an iodide via a Sandmeyer reaction to produce 5-fluoro-2-iodobenzoic acid.

-

Sonogashira Coupling: The iodide is coupled with trimethylsilylacetylene using a palladium-copper catalyst system to introduce the alkyne functionality.

-

Desilylation and Cyclization: The trimethylsilyl protecting group is removed with tetrabutylammonium fluoride (TBAF), and the resulting terminal alkyne undergoes a copper-catalyzed intramolecular cyclization to form the indole ring, yielding the final product, this compound.

In Vitro Antiviral Assay (Plaque Reduction Assay)

This assay is a standard method for determining the antiviral efficacy of a compound.

Materials:

-

Host cell line susceptible to the virus of interest (e.g., Vero cells)

-

Virus stock of known titer

-

Test compound (fluorinated indole-7-carboxylic acid derivative)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

-

Agarose or methylcellulose overlay

-

Crystal violet staining solution

Procedure:

-

Cell Seeding: Seed host cells in 6-well plates and incubate until a confluent monolayer is formed.

-

Compound Dilution: Prepare serial dilutions of the test compound in cell culture medium.

-

Infection: Remove the culture medium from the cells and infect with the virus at a multiplicity of infection (MOI) that will produce a countable number of plaques.

-

Compound Addition: After a 1-hour adsorption period, remove the viral inoculum and add the different concentrations of the test compound. Include a "no drug" control.

-

Overlay: Add an overlay of agarose or methylcellulose to restrict viral spread to adjacent cells, ensuring the formation of distinct plaques.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

-

Staining: Remove the overlay, fix the cells (e.g., with 10% formalin), and stain with crystal violet.

-

Plaque Counting: Count the number of plaques in each well. The EC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the "no drug" control.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR for the fluorinated indole-7-carboxylic acid class is yet to be fully elucidated, initial findings suggest key structural features that govern bioactivity:

Caption: Key structural features influencing bioactivity.

-

4-Fluoro Substitution: The presence of a fluorine atom at the 4-position of the indole ring appears to be a critical determinant of high potency. This is likely due to a combination of electronic effects that modulate the properties of the indole ring and direct interactions with the biological target.

-

7-Carboxamide Moiety: The carboxamide group at the 7-position is essential for activity, likely serving as a key hydrogen bond donor and/or acceptor in the binding pocket of the target protein.

-

7-Carboxamide Substitution: Further substitution on the carboxamide nitrogen with heteroaromatic rings can lead to a significant increase in potency, suggesting that these groups can engage in additional favorable interactions within the binding site.

Future Perspectives

The potent bioactivity of fluorinated indole-7-carboxylic acid derivatives, particularly in the antiviral realm, highlights the immense potential of this underexplored scaffold. Future research should focus on:

-

Elucidation of the precise mechanism of action: Structural biology studies (e.g., X-ray crystallography, cryo-EM) of these compounds in complex with their biological targets are needed to rationalize their high potency and guide further optimization.

-

Expansion of the SAR: A systematic exploration of different substitution patterns on both the indole ring and the 7-carboxamide moiety will be crucial for developing next-generation compounds with improved efficacy and pharmacokinetic properties.

-

Exploration of other therapeutic areas: Given the broad biological activities of indole derivatives, it is highly probable that fluorinated indole-7-carboxylic acids will find applications in other disease areas, such as oncology and neurodegenerative disorders.

Conclusion

The strategic incorporation of fluorine into the indole-7-carboxylic acid scaffold represents a promising avenue for the discovery of novel therapeutic agents. The case study of 4-fluoroindole-7-carboxamides demonstrates that this chemical space holds the potential for the development of compounds with exceptional potency. This in-depth guide provides a foundational understanding and practical protocols to empower researchers to further explore and exploit the unique properties of this fascinating class of molecules.

References

- Nosova, E. V., et al. (2018). Fluorine-containing indoles: Synthesis and biological activity. Journal of Fluorine Chemistry, 212, 51-106.

- El-Sayed, N. N. E., et al. (2021). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 11(48), 30299-30335.

- Shaaban, M., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(11), 2538.

- Bozilović, J., & Engels, J. W. (2007). Synthesis of fluorinated indoles as RNA analogues. Nucleosides, Nucleotides and Nucleic Acids, 26(8-9), 869-871.

- Shaikh, I. N., et al. (2018). Cu-catalyzed Rapid Synthesis of Novel Fluorinated Indole Derivatives Under Microwave Irradiation.

- Singer, H., & Shive, W. (1957). Synthesis of 7-Indolecarboxylic Acid. Journal of the American Chemical Society, 79(4), 862-864.

- Park, C. M., et al. (2015). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. ACS Medicinal Chemistry Letters, 6(10), 1049-1054.

- Rane, D., et al. (2024). Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes. ACS Medicinal Chemistry Letters, 15(5), 677-683.

- Al-Sanea, M. M., et al. (2023). Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. Anti-Cancer Agents in Medicinal Chemistry, 23(11), 1303-1322.

- Lee, J., et al. (2018). Structure–activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives. Bioorganic & Medicinal Chemistry Letters, 28(15), 2569-2573.

- Chen, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry, 15(3), 856-865.

- US Patent US5330986A, "Indole-7-carboxamide deriv

- Li, X., et al. (2015). Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. Bioorganic & Medicinal Chemistry Letters, 25(1), 128-132.

- Sourimant, J., et al. (2022).

- Jochmans, D., et al. (2022).

- Al-Tameemi, M., et al. (2021). A review: Mechanism of action of antiviral drugs.

- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). Pharmaceuticals, 16(5), 723.

- Zhang, Y., et al. (2018). Synthesis and in vitro pharmacological evaluation of indolyl carboxylic amide analogues as D3 dopamine receptor selective ligands. Bioorganic & Medicinal Chemistry Letters, 28(23-24), 3655-3659.

- Ruggiero, E., et al. (2021). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules, 26(23), 721.

-

Antiviral Drugs Mechanisms of Action, Animation. (2020). YouTube. Retrieved from [Link]

- Wang, Y., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Chemistry, 10, 975267.

- Gold-Catalyzed “Back-to-Front” Synthesis of 4-Silyloxyindoles. (2018). Organic Letters, 20(15), 4563-4567.

- WO2003010144A2 - A process for synthesis of fluoroquinolonic derivatives - Google P

- Synthesis of carboxylic acid 7i. i. HBF4·Et2O, 6‐undecanone, toluene, 3...

Sources

- 1. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanisms of action of antiviral drugs | Research Starters | EBSCO Research [ebsco.com]

- 3. benchchem.com [benchchem.com]

- 4. Perfluoroalkyl sulfonic and carboxylic acids: a critical review of physicochemical properties, levels and patterns in waters and wastewaters, and treatment methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 6. Building Chemical Intuition about Physicochemical Properties of C8-Per-/Polyfluoroalkyl Carboxylic Acids through Computational Means - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4′-Fluorouridine is an oral antiviral that blocks respiratory syncytial virus and SARS-CoV-2 replication - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4'-Fluorouridine is an oral antiviral that blocks respiratory syncytial virus and SARS-CoV-2 replication - PubMed [pubmed.ncbi.nlm.nih.gov]

A Theoretical Investigation of 4-fluoro-1H-indole-7-carboxylic acid: A Quantum Chemical Approach to Understanding Molecular Properties and Reactivity

Abstract